molecular formula C12H18ClNO2S B8482705 N-Ethyl-N-(3-chloropropyl)-p-toluenesulfonamide

N-Ethyl-N-(3-chloropropyl)-p-toluenesulfonamide

Cat. No. B8482705
M. Wt: 275.80 g/mol
InChI Key: UUHCYSZVONVTOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Ethyl-N-(3-chloropropyl)-p-toluenesulfonamide is a useful research compound. Its molecular formula is C12H18ClNO2S and its molecular weight is 275.80 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Ethyl-N-(3-chloropropyl)-p-toluenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Ethyl-N-(3-chloropropyl)-p-toluenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H18ClNO2S

Molecular Weight

275.80 g/mol

IUPAC Name

N-(3-chloropropyl)-N-ethyl-4-methylbenzenesulfonamide

InChI

InChI=1S/C12H18ClNO2S/c1-3-14(10-4-9-13)17(15,16)12-7-5-11(2)6-8-12/h5-8H,3-4,9-10H2,1-2H3

InChI Key

UUHCYSZVONVTOY-UHFFFAOYSA-N

Canonical SMILES

CCN(CCCCl)S(=O)(=O)C1=CC=C(C=C1)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3, 7, 11, 16, 20, 24-Hexa(p-toluenesulfonyl)3, 7, 11, 16, 20, 24-hexaazahexacosane. To tetra (p-toluenesulfonyl) spermine (1.02 g, 2.22 mmol) in dry DMF (10 mL) is added sodium hydride (80% in oil, 0.21 g, 7.0 mmol) and potassium iodide (53 mg, 0.32 mmol). After 30 minutes, N-ethyl-t4-(3-chloropropyl)-p-toluenesulfonamide (2.9 g, 10.5 mmol) in DMF (10 mL) is introduced and the mixture is stirred for 20 h at room temperature then heated at 40°-50° C. for 2 h. The cooled reaction mixture is poured Into ice-cold 5% NaOH (100 mL), which is extracted with CHCl3 (3×). A water wash, then solvent removal (rotovap then Kugelrohr distillation) yields crude hexatosylamide. Silica gel chromatography (1% EtOH/CHCl3) affords 1.73 g of product (60%). NMR δ1.08 (t, 6H), 1.45-2.10 (m, 12H), 2.34 (s, 10H), 2.96-3.37 (m, 24H), 7.2-7.8 (m, 24H).
[Compound]
Name
24-Hexa(p-toluenesulfonyl)3, 7, 11, 16, 20, 24-hexaazahexacosane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
tetra (p-toluenesulfonyl) spermine
Quantity
1.02 g
Type
reactant
Reaction Step Two
Quantity
0.21 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
53 mg
Type
catalyst
Reaction Step Two
[Compound]
Name
N-ethyl-t4-(3-chloropropyl)-p-toluenesulfonamide
Quantity
2.9 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice
Quantity
100 mL
Type
reactant
Reaction Step Four
Name
EtOH CHCl3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
60%

Synthesis routes and methods II

Procedure details

To N-ethyl-p-toluenesulfonamide (5.01 g, 0.0251 mol) in DMF (50 mL) in a dry flask is added sodium hydride (80% in oil, 0.93 g, 0.031 mol). After gas evolution subsides, 1,3-dichloropropane (22.48 g, 0.199 mol) is added. The mixture is heated at 53° C. for 10 h then cooled and poured into ice water (300 mL), which is extracted twice with ether. The combined extracts are washed with 1% sodium bisulfite, water (3×), and brine. Removal of solvent by rotary evaporation then Kugelrohr distillation gives crude product, which is chromatographed on silica gel (30% hexane/CHCl3) to furnish 2.91 g product (42%) NMR (CDCl3) δ 1.15 (t, 3H), 1.9-2.2 (m, 2H), 2.44 (s, 3H), 3.11-3.35 (m, 4H), 3.6 (t, 2H), 7.3 (d, 2H), 7.74 (d, 2H).
Quantity
5.01 g
Type
reactant
Reaction Step One
Quantity
0.93 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
22.48 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
300 mL
Type
reactant
Reaction Step Three
Yield
42%

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.